2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol
Overview
Description
2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol is an organic compound with the molecular formula C8H11BrN2O. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of a bromine atom at the 5-position of the pyridine ring and an aminoethanol group makes this compound unique and versatile for various applications in organic synthesis and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol typically involves the following steps:
Bromination of Pyridine: Pyridine is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Formation of Aminomethyl Intermediate: The brominated pyridine is then reacted with formaldehyde and a primary amine (e.g., methylamine) to form the aminomethyl intermediate.
Addition of Ethanolamine: The aminomethyl intermediate is further reacted with ethanolamine under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous flow reactors with optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to a secondary or tertiary amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Secondary or tertiary amines
Substitution: Azides, nitriles
Scientific Research Applications
2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol can be compared with other similar compounds, such as:
2-Amino-5-bromopyridine: Similar structure but lacks the ethanolamine group, making it less versatile in certain applications.
5-Bromopyridine-2-thiol: Contains a thiol group instead of an aminoethanol group, leading to different reactivity and applications.
Methyl 5-bromopyridine-3-carboxylate:
These comparisons highlight the unique features of this compound, particularly its combination of a bromopyridine core with an aminoethanol group, which provides a balance of reactivity and stability for various applications.
Properties
IUPAC Name |
2-[(5-bromopyridin-2-yl)methylamino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c9-7-1-2-8(11-5-7)6-10-3-4-12/h1-2,5,10,12H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAYMDUNJPTJBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634137 | |
Record name | 2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149806-47-3 | |
Record name | 2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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